molecular formula C11H21NO2 B8597664 4-Propylpiperidine-4-carboxylic acid ethyl ester

4-Propylpiperidine-4-carboxylic acid ethyl ester

Cat. No. B8597664
M. Wt: 199.29 g/mol
InChI Key: YMFMOQXBCSHJMV-UHFFFAOYSA-N
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Patent
US09266867B2

Procedure details

A solution of hydrochloric acid (12N, 4.2 mL) in dioxane (6.8 mL) is added to 4-propylpiperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester (2.2 g, 0.0073 mol) and stirred at room temperature for 30 minutes. The reaction mixture is concentrated under reduced pressure and the residue is treated with aqueous solution of sodium bicarbonate to adjust the pH to 8-9. It is again concentrated under reduced pressure and the residue is treated with dichloromethane. After drying over sodium sulfate solvent is removed to get 4-propylpiperidine-4-carboxylic acid ethyl ester.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]([C:7]1([CH2:20][CH2:21][CH3:22])[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)=[O:6])[CH3:3]>O1CCOCC1>[CH2:2]([O:4][C:5]([C:7]1([CH2:20][CH2:21][CH3:22])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6])[CH3:3]

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCC
Name
Quantity
6.8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is treated with aqueous solution of sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
It is again concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is treated with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate solvent
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1(CCNCC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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